molecular formula C10H15Cl3N2O B2662180 2-Chloro-6-piperazin-1-ylphenol;dihydrochloride CAS No. 2361635-69-8

2-Chloro-6-piperazin-1-ylphenol;dihydrochloride

Cat. No.: B2662180
CAS No.: 2361635-69-8
M. Wt: 285.59
InChI Key: PSIPQIIFMFGEGM-UHFFFAOYSA-N
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Description

2-Chloro-6-piperazin-1-ylphenol dihydrochloride is a synthetic organic compound featuring a phenol core substituted with a chlorine atom at the 2-position and a piperazine moiety at the 6-position, stabilized as a dihydrochloride salt. This structure confers unique physicochemical properties, including enhanced solubility in aqueous media due to the hydrochloride counterions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-piperazin-1-ylphenol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O.2ClH/c11-8-2-1-3-9(10(8)14)13-6-4-12-5-7-13;;/h1-3,12,14H,4-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIPQIIFMFGEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)Cl)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-piperazin-1-ylphenol;dihydrochloride typically involves the reaction of 2-chlorophenol with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the final compound in its dihydrochloride form .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the consistency and quality of the compound produced .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-piperazin-1-ylphenol;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted phenol compounds .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Chloro-6-piperazin-1-ylphenol; dihydrochloride serves as a building block for synthesizing more complex organic molecules. Its ability to undergo oxidation and substitution reactions makes it valuable for developing new chemical entities.

Biology

The compound is studied for its biological activities , including:

  • Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains, it shows promise as an antimicrobial agent. In vitro studies have demonstrated substantial antibacterial activity, particularly against Gram-positive bacteria .
  • Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells. A study on glioma cells revealed that treatment with this compound significantly reduced cell viability by activating pro-apoptotic factors while inhibiting anti-apoptotic proteins .
  • Neuropharmacological Effects : Preliminary studies suggest interactions with neurotransmitter systems, indicating potential applications in neuropharmacology.

Medicine

Ongoing research is exploring its potential as a therapeutic agent for various diseases. Its mechanism of action often involves binding to specific enzymes or receptors, modulating their activity to produce desired biological effects.

Anticancer Activity Case Study

A study focused on glioma cells demonstrated that treatment with 2-Chloro-6-piperazin-1-ylphenol; dihydrochloride led to increased activation of Bax (a pro-apoptotic factor) and decreased levels of Bcl-2 (an anti-apoptotic protein). Flow cytometry analysis confirmed that the compound effectively induced apoptosis in these cancer cells, highlighting its potential as an anti-glioma agent .

Antimicrobial Effects Case Study

Another investigation assessed the compound's antibacterial properties against a panel of bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria, with determined minimum inhibitory concentration (MIC) values suggesting its potential as a lead for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Chloro-6-piperazin-1-ylphenol;dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural and molecular differences between 2-chloro-6-piperazin-1-ylphenol dihydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Functional Groups Salt Form
2-Chloro-6-piperazin-1-ylphenol dihydrochloride C₁₀H₁₃ClN₂O·2HCl 289.60* Phenol Chloro, piperazinyl, hydroxyl Dihydrochloride
6-(Piperazin-1-yl)pyridin-2-amine hydrochloride C₉H₁₅ClN₄ 214.70 Pyridine Piperazinyl, amine Hydrochloride
(6-Chloropyridin-2-yl)methanamine dihydrochloride C₆H₈ClN₂·2HCl 211.96 Pyridine Chloro, methanamine Dihydrochloride
4-Chloro-2-(4-piperazin-1-yl)quinazoline C₁₂H₁₄ClN₅ 275.73 Quinazoline Chloro, piperazinyl Neutral (freebase)
4-Chloro-6-(2-methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride C₁₀H₁₆Cl₂N₄S 307.23 Pyrimidine Chloro, methyl-piperazinyl, thioether Hydrochloride

*Calculated based on standard atomic weights.

Key Observations:

  • Core Structure Influence: The phenol core in the target compound distinguishes it from pyridine (), pyrimidine (), and quinazoline () analogs.
  • Salt Form: Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than freebase or monohydrochloride forms (e.g., ).

Pharmacological and Functional Comparisons

While pharmacological data for 2-chloro-6-piperazin-1-ylphenol dihydrochloride are absent, insights can be drawn from structurally related compounds:

Anticonvulsant Activity: Quinazoline derivatives (e.g., 4-chloro-2-(4-piperazin-1-yl)quinazolines) demonstrated anticonvulsant activity in preclinical models, attributed to interactions with GABAergic or voltage-gated ion channels . The target compound’s piperazine moiety may similarly modulate CNS targets, though its phenol core could alter pharmacokinetics (e.g., metabolism or blood-brain barrier penetration).

Analgesic and Anti-inflammatory Activity: Pyridazine derivatives like 3-chloro-6-(4-pyridin-2-ylpiperazin-1-yl)pyridazine () showed analgesic-anti-inflammatory effects, likely via cyclooxygenase (COX) inhibition or cytokine modulation. The hydroxyl group in the target compound may enhance binding to inflammatory targets (e.g., COX-2) compared to non-phenolic analogs.

Antimicrobial Potential: Piperazine-containing compounds (e.g., clindamycin hydrochloride in ) are widely used in antimicrobial therapies. The target compound’s chloro and piperazinyl groups may confer bacteriostatic activity, though this requires experimental validation.

Biological Activity

2-Chloro-6-piperazin-1-ylphenol;dihydrochloride is a chemical compound with significant potential in biological research and therapeutic applications. Its molecular formula is C10H13ClN2O·2HCl, and it is a derivative of piperazine, known for its diverse biological activities, including antimicrobial and anticancer properties. This article discusses the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction leads to various biological effects, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anticancer Properties : The compound has been evaluated for its ability to induce apoptosis in cancer cells, showing promise as a therapeutic agent in oncology.
  • Neuropharmacological Effects : Preliminary studies suggest that it may influence neurotransmitter systems, indicating potential applications in neuropharmacology.

Anticancer Activity

A study explored the effects of this compound on glioma cells. The compound was found to significantly reduce cell viability by inducing apoptosis through the activation of pro-apoptotic factors such as Bax and inhibition of anti-apoptotic proteins like Bcl-2. Flow cytometry analysis revealed an increase in Bax activation post-treatment, highlighting the compound's potential as an anti-glioma agent .

Antimicrobial Effects

In another investigation, the compound was tested against a panel of bacterial strains. Results indicated that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating that the compound could serve as a lead for developing new antimicrobial agents .

Comparative Analysis

To further understand the uniqueness of this compound, a comparative analysis with similar compounds was conducted:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
2-Chloro-6-piperazin-1-ylphenolHighModerateEnzyme inhibition and receptor modulation
2-Chloro-4-piperazin-1-ylphenolModerateLowReceptor modulation
2-Chloro-5-piperazin-1-ylphenolLowHighEnzyme inhibition

This table illustrates that while this compound has potent antimicrobial properties, it also shows moderate anticancer activity compared to its analogs.

Q & A

Q. What experimental controls are critical when studying the compound’s pharmacokinetic properties?

  • Methodological Answer : Include control groups dosed with the free base and mono-hydrochloride salt to isolate dihydrochloride-specific effects. Use radiolabeled analogs to track absorption/distribution. Normalize data to plasma protein binding profiles to account for bioavailability differences .

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